Hydroxymethyl cimetidine is a derivative of cimetidine, a widely used histamine H2 receptor antagonist that inhibits gastric acid secretion. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry. Cimetidine itself is utilized primarily in the treatment of peptic ulcers and gastroesophageal reflux disease.
Hydroxymethyl cimetidine can be synthesized from cimetidine through various chemical processes, often involving modifications to its molecular structure to enhance its pharmacological properties or reduce side effects.
Hydroxymethyl cimetidine falls under the category of pharmaceutical compounds, specifically as a histamine H2 receptor antagonist. It is classified as an imidazole derivative due to its structural components.
The synthesis of hydroxymethyl cimetidine typically involves the modification of the existing cimetidine structure. One common method includes the reaction of cimetidine with formaldehyde or its derivatives under controlled conditions to introduce the hydroxymethyl group.
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. For instance, using an aqueous solution of methylamine can maintain basicity during reactions involving imidazole derivatives, which is crucial for achieving desired outcomes in synthesis processes .
Hydroxymethyl cimetidine retains the core structure of cimetidine, characterized by its imidazole ring and guanidine moiety. The addition of a hydroxymethyl group alters its physical and chemical properties, potentially enhancing its biological activity.
Hydroxymethyl cimetidine can undergo various chemical reactions, including:
The stability of hydroxymethyl cimetidine in different solvents has been studied, indicating that it remains stable under neutral to slightly acidic conditions but may decompose in strongly alkaline environments .
Hydroxymethyl cimetidine functions primarily by binding to histamine H2 receptors in the gastric lining. This binding inhibits the action of histamine, leading to decreased secretion of gastric acid.
Hydroxymethyl cimetidine has potential applications in drug development, particularly in designing new histamine receptor antagonists with improved efficacy or reduced side effects. Its modified structure may also allow for novel therapeutic uses beyond gastric acid inhibition, such as exploring interactions with multidrug resistance proteins.
Hydroxymethyl cimetidine (CAS 59359-50-1; UNII 1I301OP4HL) is a primary metabolite of the histamine H₂-receptor antagonist cimetidine. Its molecular formula is C₁₀H₁₆N₆OS, with an average molecular weight of 268.34 g/mol and a monoisotopic mass of 268.1112 Da [1] [5]. The compound features a substituted imidazole core modified by a hydroxymethyl (–CH₂OH) group at the 4-position, distinguishing it from the parent drug's methyl group. The side chain consists of a thiourea linker terminated by a cyanoiminoguanidine group (–N–C(=N–CN)–N–CH₃) [3] [5].
Stereochemistry: The compound is achiral with no defined stereocenters. However, it exhibits one E/Z configurational isomer around the N=C bond in the guanidine moiety. The predominant form is the Z-isomer, as evidenced by the IUPAC name (Z)-N''-cyano-N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine [1] [5].
Table 1: Key Identifiers of Hydroxymethyl Cimetidine
Property | Value |
---|---|
IUPAC Name | (Z)-1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine |
SMILES | CN=C(NCCSCC1=C(CO)NC=N1)NC#N |
InChI Key | JSTWNRREBFKXNZ-UHFFFAOYSA-N |
CAS Number | 59359-50-1 |
UNII Identifier | 1I301OP4HL |
Hydroxymethyl cimetidine exhibits distinct physicochemical properties due to its ionizable groups and polar modifications:
Table 2: Experimental vs. Predicted Physicochemical Properties
Property | Experimental | Predicted (Chemaxon) |
---|---|---|
logP | -0.11 (est.) | -0.11 |
pKa (Strongest Acidic) | 13.38 | 13.38 |
pKa (Strongest Basic) | 6.91 | 6.91 |
Rotatable Bonds | 5 | 5 |
Polar Surface Area | 88.89 Ų | 88.89 Ų |
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):Key ¹H-NMR chemical shifts (predicted):
Infrared (IR) Spectroscopy:
Table 3: Key Spectral Signatures
Technique | Adduct/Proton | Value |
---|---|---|
MS | [M+H]⁺ | m/z 269.1179 |
MS-CCS | [M+H]⁺ (Predicted) | 160.8 Ų |
¹H-NMR | –CH₂OH | δ 4.55 ppm |
¹H-NMR | N–CH₃ | δ 2.90 ppm |
Hydroxymethyl cimetidine diverges structurally from cimetidine at the imidazole 4-position, where a methyl group in cimetidine is oxidized to a hydroxymethyl moiety. This modification profoundly alters electronic and steric properties:
Table 4: Structural Comparison with Cimetidine
Property | Hydroxymethyl Cimetidine | Cimetidine |
---|---|---|
4-Substituent | –CH₂OH | –CH₃ |
Molecular Weight | 268.34 g/mol | 252.34 g/mol |
logP | -0.11 | 0.40 |
Tautomer Preference | Neutral (80%) | Cationic (40%) |
Rotatable Bonds | 5 | 4 |
CCS [M+H]⁺ | 160.8 Ų | 157.3 Ų |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7